3-Chloro-6-cyclopropoxypyridazine
Description
3-Chloro-6-cyclopropoxypyridazine is a pyridazine derivative substituted at positions 3 and 6 with chlorine and a cyclopropoxy group, respectively. These compounds share a common 3-chloro-pyridazine backbone, with substituents at position 6 influencing their chemical reactivity, physical properties, and applications in medicinal chemistry and agrochemical research.
Pyridazine derivatives are valued for their heterocyclic aromatic structure, which enables diverse functionalization.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-6-cyclopropyloxypyridazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-4-7(10-9-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
JYQMAYFDEITSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-cyclopropoxypyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chloro group with the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-cyclopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-amino-6-cyclopropoxypyridazine or 3-thio-6-cyclopropoxypyridazine.
Oxidation: Formation of 3-chloro-6-cyclopropylpyridazine-2-one.
Reduction: Formation of 3-chloro-6-cyclopropoxydihydropyridazine.
Scientific Research Applications
3-Chloro-6-cyclopropoxypyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-cyclopropoxypyridazine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-chloro-6-substituted pyridazines:
Key Observations:
- Solubility: Hydrazinyl and cyclopropylamino derivatives exhibit higher solubility (Log S ~ -1.4 to -1.9) compared to bulkier substituents like piperazinyl (Log S = -2.8), likely due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
